molecular formula C31H38N6O3 B15144671 KRas G12C inhibitor 1

KRas G12C inhibitor 1

Cat. No.: B15144671
M. Wt: 542.7 g/mol
InChI Key: LTVKHYYCQYQXDM-GMAHTHKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRas G12C inhibitor 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity . Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistent production .

Chemical Reactions Analysis

Types of Reactions

KRas G12C inhibitor 1 primarily undergoes covalent binding reactions with the thiol group of the cysteine residue in the KRas protein . This reaction is highly specific and occurs under physiological conditions.

Common Reagents and Conditions

The covalent binding reaction typically involves the use of electrophilic warheads that react with the nucleophilic thiol group of cysteine. Common reagents include acrylamides and other electrophilic compounds .

Major Products Formed

The major product of the reaction is the covalently modified KRas protein, which is locked in its inactive GDP-bound state. This modification effectively inhibits the downstream signaling pathways that drive cancer cell proliferation .

Scientific Research Applications

KRas G12C inhibitor 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, this compound is used as a tool compound to study the structure and function of the KRas protein. It helps researchers understand the molecular mechanisms underlying KRas-mediated signaling and its role in cancer .

Biology

In biology, this compound is used to investigate the cellular and molecular effects of KRas inhibition. It aids in the study of cell signaling pathways, gene expression, and protein interactions .

Medicine

In medicine, this compound is being explored as a therapeutic agent for the treatment of cancers harboring the KRas G12C mutation. Clinical trials have shown promising results, with significant tumor regression observed in patients .

Industry

In the pharmaceutical industry, this compound serves as a lead compound for the development of new cancer therapies. Its unique mechanism of action and high specificity make it an attractive candidate for drug development .

Properties

Molecular Formula

C31H38N6O3

Molecular Weight

542.7 g/mol

IUPAC Name

1-[(3S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C31H38N6O3/c1-4-29(39)36-14-15-37(21(2)18-36)30-26-11-13-35(28-17-24(38)16-22-8-5-6-10-25(22)28)19-27(26)32-31(33-30)40-20-23-9-7-12-34(23)3/h4-6,8,10,16-17,21,23,38H,1,7,9,11-15,18-20H2,2-3H3/t21-,23-/m0/s1

InChI Key

LTVKHYYCQYQXDM-GMAHTHKFSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C2CCN(C3)C4=CC(=CC5=CC=CC=C54)O)OC[C@@H]6CCCN6C)C(=O)C=C

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C2CCN(C3)C4=CC(=CC5=CC=CC=C54)O)OCC6CCCN6C)C(=O)C=C

Origin of Product

United States

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